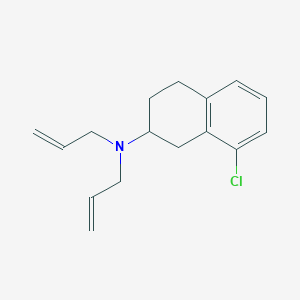
2-Diallylamino-8-chloro-1,2,3,4-tetrahydronaphthalene
Cat. No. B8277334
M. Wt: 261.79 g/mol
InChI Key: DVAZNVZERRLARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05389687
Procedure details


To a solution of 8-chloro-2-tetralone (5.0 gm, 27.8 mMol) in toluene (50 mL) were added freshly distilled (b.p.=112° C.) diallylamine (7 mL, 56.7 mMol) and p-toluenesulfonic acid (500 mg), and the reaction mixture was stirred at reflux for 3 hours with constant water removal (Dean-Stark trap). The reaction mixture was then cooled to room temperature and volatiles removed in vacuo to give a brown-orange, viscous residue. To a solution of this residue in tetrahydrofuran (100 mL) was added sodium cyanoborohydride (3 gm, 47.7 mMol), and the resulting suspension was saturated with hydrogen chloride. The resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was then poured into water (300 mL) and made basic with aqueous sodium hydroxide. After stirring for two hours at room temperature the reaction mixture was poured into ice and made strongly acidic with concentrated hydrochloric acid. The aqueous solution was extracted with diethyl ether and the organic phase discarded. The remaining aqueous was made strongly basic with aqueous sodium hydroxide and was extracted with dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo to give a violet liquid. Purification on a basic alumina column (Activity I, dichloromethane) gave a colorless oil (1.7 gm, 24%). The hydrochloride salt was formed and recrystallized (ethanol/diethyl ether) to give a colorless solid (m.p.=117°-118° C.).











Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[CH2:13]([NH:16][CH2:17][CH:18]=[CH2:19])[CH:14]=[CH2:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.C([BH3-])#N.[Na+].Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1.O>[CH2:13]([N:16]([CH2:17][CH:18]=[CH2:19])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH:14]=[CH2:15] |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=C2CCC(CC12)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NCC=C
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
volatiles removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown-orange, viscous residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for two hours at room temperature the reaction mixture
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured into ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a violet liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification on a basic alumina column (Activity I, dichloromethane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(C1CC2=C(C=CC=C2CC1)Cl)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
